Nabam Nabam Nabam is a dithiocarbamate salt that is the disodium salt of ethylenebis(dithiocarbamic acid). A fungicide, algicide and bactericide used on various crops including on cotton, capsicums, onions and rice crops, it is considered to be a carcinogen, so is not licensed for use within the European Union. Mixing nabam with zinc sulfate affords the fungicide zineb. It has a role as an antifungal agrochemical. It is a dithiocarbamate salt and an organic sodium salt. It contains an ethylenebis(dithiocarbamate).
Nabam is a colorless to light amber solid with a a slight odor. Mixes with water. (USCG, 1999)
Brand Name: Vulcanchem
CAS No.: 142-59-6
VCID: VC20792253
InChI: InChI=1S/C4H8N2S4.2Na/c7-3(8)5-1-2-6-4(9)10;;/h1-2H2,(H2,5,7,8)(H2,6,9,10);;/q;2*+1/p-2
SMILES: C(CNC(=S)[S-])NC(=S)[S-].[Na+].[Na+]
Molecular Formula: C₄H₆N₂Na₂S₄
Molecular Weight: 256.4 g/mol

Nabam

CAS No.: 142-59-6

Cat. No.: VC20792253

Molecular Formula: C₄H₆N₂Na₂S₄

Molecular Weight: 256.4 g/mol

* For research use only. Not for human or veterinary use.

Nabam - 142-59-6

Specification

CAS No. 142-59-6
Molecular Formula C₄H₆N₂Na₂S₄
Molecular Weight 256.4 g/mol
IUPAC Name disodium;N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate
Standard InChI InChI=1S/C4H8N2S4.2Na/c7-3(8)5-1-2-6-4(9)10;;/h1-2H2,(H2,5,7,8)(H2,6,9,10);;/q;2*+1/p-2
Standard InChI Key UQJQVUOTMVCFHX-UHFFFAOYSA-L
SMILES C(CNC(=S)[S-])NC(=S)[S-].[Na+].[Na+]
Canonical SMILES C(CNC(=S)[S-])NC(=S)[S-].[Na+].[Na+]
Colorform Colorless crystals when pure.
Crystals from wate
Melting Point Decomposes on heating without melting

Introduction

Chemical Identity and Structure

Nabam is chemically identified as disodium ethylene bisdithiocarbamate. This compound is characterized by its dithiocarbamate structure with two sodium atoms, making it distinct among related compounds in its class.

Chemical Nomenclature and Identifiers

ParameterInformation
Common NameNabam
Chemical Name1,2-Ethanediylbiscarbamodithioic acid disodium salt
Alternative NamesEthylenebis[dithiocarbamic acid] disodium salt; Disodium ethylenebis[dithiocarbamate]
CAS Registry Number142-59-6
Molecular FormulaC₄H₆N₂Na₂S₄
Molecular Weight256.34
Percent CompositionC 18.74%, H 2.36%, N 10.93%, Na 17.94%, S 50.04%

The compound is recognized by several trade names including Dithane D-14, Parzate, Chem Bam, Dithane A-40, DSE, Nabasan, and Spring Bak, reflecting its commercial development and distribution history .

Physical Characteristics

Nabam appears as a colorless to light amber solid with a slight odor. It can form crystals when recrystallized from alcohol. The compound is characterized by its water solubility and ability to form continuous films on plant surfaces, which reportedly become insoluble in water, contributing to its effectiveness as a fungicide .

Chemical Properties

The chemical properties of nabam significantly influence its applications, handling requirements, and environmental fate. These properties also determine its reactivity with other substances and its stability under various conditions.

Solubility and Stability

  • It undergoes thermal decomposition when heated above 75°C

  • In boiling water, it decomposes to produce hydrogen sulfide (toxic) and carbon disulfide (flammable)

  • Its hydrolysis half-life is approximately 3.5 hours at pH 7 and 25°C

  • Alkaline solutions (pH >10) accelerate its breakdown

Reactivity Profile

As a dithiocarbamate, nabam exhibits specific reactivity patterns that require careful consideration during handling and storage:

  • Flammable gases are generated when combined with aldehydes, nitrides, and hydrides

  • Incompatible with acids, peroxides, and acid halides

  • Potentially incompatible with cellulose-based absorbents, mineral-based & clay-based absorbents, and dirt/earth

  • When exposed to fire, water solutions that boil can release poisonous hydrogen sulfide and highly flammable carbon disulfide vapors

Synthesis and Preparation

The synthesis of nabam involves straightforward chemical reactions that have been well-established since its industrial development in the mid-20th century.

Synthetic Routes

Nabam is synthesized by reacting ethylenediamine with carbon disulfide in the presence of sodium hydroxide. The reaction proceeds according to the following equation:

NH₂CH₂CH₂NH₂ + 2CS₂ + 2NaOH → Na₂C₄H₆N₂S₄ + 2H₂O

This reaction was first documented in patents issued in the 1940s and 1950s, specifically referencing work by Hester (US 2317765, 1943) and Flenner (US 2504404, 1950) .

Industrial Production

In industrial settings, the production of nabam typically involves:

  • Controlled addition of ethylenediamine and carbon disulfide to sodium hydroxide solution

  • Careful temperature regulation and agitation during the reaction

  • Filtration, washing, and drying of the resulting product to obtain the final compound

This industrial process has been optimized over decades to improve yield and purity, making nabam readily available for its various applications .

Chemical Reactions and Degradation

Understanding the degradation pathways of nabam is crucial for assessing its environmental impact and safety profile. Several key reactions characterize its behavior under various conditions.

Thermal Decomposition

When heated above 75°C or in boiling aqueous solutions, nabam undergoes thermal degradation, producing:

  • Hydrogen sulfide (H₂S): A toxic gas with significant health implications

  • Carbon disulfide (CS₂): A flammable liquid with a flash point of -30°C and suspected neurotoxic properties

Rapid decomposition occurs at temperatures exceeding 100°C, with alkaline conditions (pH >10) accelerating this process.

Hydrolysis and Environmental Degradation

In aqueous environments, nabam hydrolyzes to form ethylene thiourea (ETU), which is a stable and toxic metabolite:

ParameterValue/Outcome
Hydrolysis half-life3.5 hours (pH 7, 25°C)
Primary metaboliteEthylene thiourea (ETU)
Environmental persistenceETU persists in soil (DT50: 30-90 days)
Environmental toxicityETU is toxic to aquatic life

The formation of ETU is particularly concerning from an environmental and health perspective, as this metabolite has demonstrated carcinogenic potential in animal studies .

Oxidation Products

Nabam oxidation leads to the formation of specific compounds with unique properties. One notable oxidation product is 5,6-dihydroimidazo[2,1-c] dithiazole-3-thione, which has been studied for its chemical structure and properties. This oxidation pathway represents an important aspect of nabam's chemical behavior and environmental fate .

Applications and Uses

The applications of nabam have evolved over time, with various industrial uses remaining while agricultural applications have been largely restricted due to safety concerns.

Industrial Applications

Nabam finds significant use in industrial settings as a biocide and antimicrobial agent:

Industrial SectorUsage (1000s lbs)PercentageApplication RatesApplication Method
Cooling Water Systems47540%2.6 to 60 ppmDirect addition to water (single dose or continuous feed)
Sugar Processing42537%0.09 to 3.0 ppmDirect addition to water
Pulp and Paper27523%30 to 120 ppmDirect addition to water

These industrial applications capitalize on nabam's antimicrobial properties to control algae, bacteria, and fungal growth in water systems. It is typically applied directly to water either through a single dose or continuous feed system .

Formulation Types

Nabam is available in several formulation types for its industrial applications:

  • Ready-to-use formulations containing 3.75% to 22% nabam

  • Formulation intermediates containing 22.5% to 30% nabam

  • Soluble concentrates containing 22% or 93% nabam

Toxicology and Health Effects

The toxicological profile of nabam has been a significant factor in the evolution of its regulatory status and approved applications.

Acute Toxicity

Nabam demonstrates moderate acute toxicity based on animal studies:

  • Oral LD₅₀ in rats: 395 ±12 mg/kg, indicating moderate acute oral toxicity

  • Contact with the liquid can irritate eyes and cause mild to severe erythema of skin

  • May cause sensitization reactions through dermal exposure

These findings have informed handling precautions and exposure limits for the compound.

Chronic Toxicity and Target Organs

Longer-term exposure concerns include:

  • Thyroid has been identified as a target organ for nabam toxicity

  • The compound is considered to be a carcinogen

  • There are concerns that it may function as an endocrine disrupter

  • Its metabolite ETU is also of toxicological concern

Absorption, Distribution, Metabolism, and Excretion

In absorption, distribution, metabolism, and excretion (ADME) studies conducted with rats:

  • More than 90% of nabam-derived radioactivity was excreted in urine after intravenous dosing

  • Between 5-7% was excreted in feces

  • Radioactivity was detected primarily in liver and kidney

  • Despite the thyroid being a target organ, very low levels of nabam-derived radioactivity were observed in this organ at 168 hours post-dose

These findings provide insight into how nabam is processed by mammalian systems and contribute to the understanding of its potential health effects.

Environmental Fate and Ecotoxicology

The environmental behavior and ecological impacts of nabam are critical considerations for its use and regulation.

Environmental Degradation

Nabam demonstrates specific patterns of environmental fate:

  • It is very soluble in water

  • Hydrolyzes rapidly in aqueous environments

  • Rapidly degrades in soil

  • Leaching to groundwater is considered unlikely due to its rapid degradation

These properties influence its persistence and mobility in the environment.

Regulatory Status

The regulatory approach to nabam has evolved in response to growing understanding of its toxicological properties and environmental impact.

Use Restrictions

Significant regulatory actions have shaped the permitted uses of nabam:

Ongoing Assessment

Regulatory bodies continue to monitor and assess the environmental and health implications of nabam:

  • A complete assessment of environmental fate, including potential for groundwater contamination, has been undertaken by regulatory authorities

  • The compound is subject to ongoing review as new scientific information becomes available

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